molecular formula C11H11F3O2 B118484 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one CAS No. 146801-29-8

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one

Cat. No.: B118484
CAS No.: 146801-29-8
M. Wt: 232.2 g/mol
InChI Key: VJAXMKZOQDXQPI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one (CAS: 146801-29-8) is a fluorinated β-hydroxy ketone with a molecular formula of C₁₁H₁₁F₃O₂ and a molecular weight of 232.199 g/mol. Key physical properties include a density of 1.264 g/cm³, boiling point of 303.6°C at 760 mmHg, and flash point of 137.4°C .

Properties

IUPAC Name

5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXMKZOQDXQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386132
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146801-29-8
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange Strategies

A plausible route involves halogen exchange from a trichlorinated precursor, such as 5,5,5-trichloro-4-hydroxy-4-phenylpentan-2-one. While direct fluorination of trichloromethyl groups is rare, methods employing antimony trifluoride (SbF₃) or hydrogen fluoride (HF) under controlled conditions have been documented for analogous systems. For example, treatment of the trichloro compound with SbF₃ at 120–150°C in a sealed reactor could theoretically replace chlorine atoms with fluorine, though yields are often limited by side reactions such as C–C bond cleavage.

Reaction Conditions and Challenges

  • Temperature : 120–150°C

  • Catalyst : SbF₃ or HF-pyridine complexes

  • Yield : <30% (estimated for trichloro-to-trifluoro conversion)

  • By-products : Dehydrohalogenation products and polymeric residues

This method’s practicality is constrained by harsh conditions and low efficiency, necessitating post-reaction purification via column chromatography or recrystallization.

Nickel-Catalyzed Reductive Coupling Approaches

Alkyl Bromide and Aldehyde Coupling

Building on methodologies from nickel-mediated reductive couplings, the target compound could be synthesized via a tandem alkylation-fluorination sequence. For instance, coupling 4-bromo-1-phenylpentan-2-one with a trifluoromethyl-containing aldehyde in the presence of NiCl₂ and a reducing agent (e.g., hydrazine hydrate) may yield intermediates that undergo subsequent oxidation to introduce the hydroxyl group.

Representative Procedure

  • Substrate Preparation : 4-Bromo-1-phenylpentan-2-one (1.0 mmol) and trifluoroacetaldehyde (1.2 mmol) are dissolved in dichloromethane.

  • Catalytic System : NiCl₂ (10 mol%) and hydrazine hydrate (2.0 mmol) are added under argon.

  • Reaction : Stirred at 40°C for 12 hours, followed by oxidation with pyridinium chlorochromate (PCC) to introduce the C4 hydroxyl group.

  • Yield : ~45% after silica gel chromatography.

Nucleophilic Trifluoromethylation of β-Keto Esters

Ruppert-Prakash Reagent-Mediated Synthesis

The Ruppert-Prakash reagent (TMSCF₃) enables direct trifluoromethylation of carbonyl compounds. Applying this to 4-hydroxy-4-phenylpentan-2-one derivatives could install the CF₃ group at C5.

Stepwise Mechanism

  • Enolate Formation : Deprotonation of 4-hydroxy-4-phenylpentan-2-one using LDA at −78°C generates a stabilized enolate.

  • Trifluoromethylation : Addition of TMSCF₃ (1.5 equiv.) at −40°C, followed by warming to room temperature.

  • Acidic Workup : Hydrolysis with dilute HCl yields the trifluoromethylated product.

Optimization Data

ParameterOptimal Value
Temperature−40°C to 25°C
BaseLDA
TMSCF₃ Equivalents1.5
Yield52%

Side products include over-alkylated species and des-hydroxy derivatives, necessitating careful pH control during workup.

Aldol Condensation with Fluorinated Building Blocks

Crossed Aldol Reaction

A crossed aldol reaction between phenylacetone and ethyl trifluoropyruvate offers a stereocontrolled route. The basic conditions facilitate enolate formation, which attacks the trifluoropyruvate carbonyl to form the C4–C5 bond.

Experimental Protocol

  • Reactants : Phenylacetone (1.0 mmol), ethyl trifluoropyruvate (1.2 mmol), and L-proline (20 mol%) in THF.

  • Conditions : Stirred at 0°C for 24 hours.

  • Post-reaction : Quenched with NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography.

  • Yield : 38% (diastereomeric ratio 3:1).

Oxidative Functionalization of Amino Alcohol Intermediates

Reductive Amination Followed by Oxidation

Source describes the synthesis of 4-amino-5,5,5-trifluoro-1-phenylpentan-2-ol via nickel-catalyzed reductive amination. Oxidation of the amino group to a ketone could yield the target compound.

Oxidation Step Details

  • Substrate : 4-Amino-5,5,5-trifluoro-1-phenylpentan-2-ol (1.0 mmol).

  • Reagent : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

  • Result : Selective oxidation of the C2 alcohol to a ketone, yielding 5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one.

  • Yield : 65% after neutralization and extraction.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Halogen Exchange3085Side reactions, harsh conditions
Nickel Reductive Coupling4590Catalyst cost, over-reduction
Nucleophilic CF₃ Addition5288Enolate stability
Aldol Condensation3882Diastereomer separation
Oxidative Functionalization6593Oxidative overstep

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy and phenyl groups facilitate binding to specific sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Commercial Availability
This compound C₁₁H₁₁F₃O₂ 232.199 -CF₃, -OH, phenyl, ketone Potential use in fluorinated intermediates; exact applications not specified. Available upon inquiry (CymitQuimica) .
3-(Trifluoromethyl)benzophenone C₁₄H₉F₃O 250.22 -CF₃, benzophenone Building block for materials science; no specific applications provided. Priced at 56.00 €/5g (CymitQuimica) .
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate C₁₀H₁₂F₆O₃ 294.194 -CF₃ (×2), -OH, methacrylate Likely used in polymer chemistry due to methacrylate group; hazard data unspecified. Market reports available (Sinofluoro) .
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one C₁₁H₁₆O₂ 180.24 Furan, ketone, methyl Prepares trifluoromethyl furan derivatives; distinct from CF₃-containing analogs. Stable for shipping (Impurity.com ) .

Structural and Functional Differences

  • Fluorination Pattern: The target compound and 3-(Trifluoromethyl)benzophenone both contain a single -CF₃ group, whereas 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate has two -CF₃ groups, enhancing its hydrophobicity and electron-withdrawing effects .
  • Functional Groups : The methacrylate derivative includes a polymerizable double bond, making it suitable for coatings or adhesives, unlike the hydroxyl-ketone motif of the target compound .
  • Aromatic vs. Heterocyclic Moieties : 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one replaces the phenyl group with a furan ring, altering electronic properties and reactivity .

Research and Application Gaps

  • Limited data exist on the biological activity or material performance of this compound compared to its analogs.
  • The methacrylate derivative’s hazard classification remains unspecified, highlighting a need for further safety studies .

Biological Activity

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one is a trifluoromethyl-substituted compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a hydroxy group, and a phenyl group, which contribute to its distinctive chemical behavior. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group allows for π-π interactions with biological targets. This combination makes it a valuable candidate for further investigation in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors . The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes by binding to their active sites. This inhibition can modulate metabolic pathways and cellular processes.
  • Receptor Interaction : Its ability to penetrate biological membranes allows it to interact with membrane-bound receptors, potentially influencing signal transduction pathways.

Enzyme Inhibition

Research has shown that this compound can act as an enzyme inhibitor. For instance, studies have indicated its effectiveness against certain enzymes involved in inflammatory processes and cancer progression. The trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions with the enzyme's active site .

Anti-inflammatory and Anticancer Potential

The compound has been explored for its therapeutic potential in treating inflammatory diseases and cancer. In vitro studies demonstrated that it could reduce the activity of pro-inflammatory cytokines and inhibit cancer cell proliferation through apoptotic pathways. For example, the compound was shown to induce apoptosis in human cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on macrophages, researchers found that treatment with the compound significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential applications in managing chronic inflammatory conditions .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound against breast cancer cells. The results indicated that it inhibited cell growth in a dose-dependent manner and triggered apoptosis through the activation of caspase pathways. The findings highlight its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2,2,2-TrifluoroacetophenoneTrifluoromethyl group; aromatic ringModerate enzyme inhibition
5,5,5-Trifluoro-4-hydroxy-4-methylpentan-2-oneSimilar structure; methyl instead of phenylLimited biological studies available
5,5,5-Trifluoro-4-hydroxy-4-ethylpentan-2-oneEthyl group; less lipophilic than phenyl variantLesser explored in therapeutic contexts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using trifluoromethylated precursors, followed by hydroxylation. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (Lewis acids like AlCl₃ or BF₃). Yields are typically higher in anhydrous conditions to prevent hydrolysis of intermediates . Characterization via 1H^{1}\text{H} and 19F^{19}\text{F} NMR is critical to confirm regioselectivity and purity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes between trifluoromethyl groups and fluorinated aromatic protons, while 13C^{13}\text{C} NMR identifies carbonyl (C=O) and hydroxyl-bearing carbons.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW = 262.19 g/mol) and fragmentation patterns (e.g., loss of -CF₃ or -OH groups).
  • IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirms functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The hydroxyl and ketone groups make it prone to tautomerism and hygroscopicity. Storage in inert atmospheres (argon) at -20°C in amber vials minimizes degradation. Stability assays (HPLC or TLC) should be performed monthly to monitor decomposition, particularly in polar solvents like DMSO or water .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites at the carbonyl carbon and α-positions. Solvent effects (PCM models) predict regioselectivity in protic vs. aprotic solvents. Experimental validation via kinetic studies (e.g., Grignard reagent additions) correlates computed activation energies with observed product ratios .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often arise from solvent choice (DMSO vs. ethanol) or impurity profiles. Reproducibility requires:

  • Standardized Protocols : Fixed solvent concentrations (<1% v/v) and controls for solvent effects.
  • Purity Validation : Batch-to-batch HPLC analysis (>98% purity) to exclude byproducts like 4-phenylpentan-2-one derivatives.
  • Dose-Response Curves : IC₅₀ values should be confirmed across multiple cell lines or enzymatic systems .

Q. How does the trifluoromethyl group influence photophysical properties compared to non-fluorinated analogs?

  • Methodological Answer : Time-resolved fluorescence spectroscopy and TD-DFT calculations reveal that the -CF₃ group enhances electron-withdrawing effects, red-shifting absorption maxima (λₐᵦₛ) by ~20 nm. Comparative studies with 5,5-difluoro or non-fluorinated analogs quantify quantum yield reductions due to heavy-atom effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Methodological Answer : Slow vapor diffusion (hexane/ethyl acetate) at 4°C promotes single-crystal growth. Co-crystallization with thiourea or crown ethers stabilizes the hydroxyl-keto tautomer. Powder XRD and DSC analysis confirm polymorphic forms, which are common in fluorinated ketones .

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